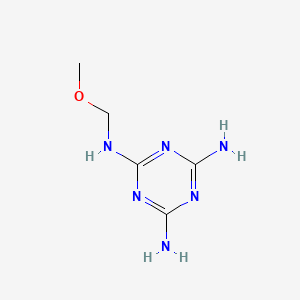
1,2,4-Trichloronaphthalene
Descripción general
Descripción
1,2,4-Trichloronaphthalene is a chemical compound with the molecular formula C10H5Cl3 . It is a colorless to pale-yellow solid with an aromatic odor .
Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalene core with three chlorine atoms attached at the 1, 2, and 4 positions . The average mass of the molecule is 231.506 Da .Physical And Chemical Properties Analysis
This compound is a colorless to pale-yellow solid with an aromatic odor . It has a molecular weight of 231.5 . The boiling point is between 579-669°F , and the melting point is 199°F . It is insoluble in water .Aplicaciones Científicas De Investigación
Chlorination Processes
1,2,4-Trichloronaphthalene (TCN) is involved in chlorination processes, a key chemical reaction in organic chemistry. For instance, the chlorination of 1,5-dichloronaphthalene, closely related to TCN, was investigated, revealing insights into the formation of various chlorinated naphthalenes, including TCN, through chlorination reactions (Burton, Mare, & Suzuki, 1974).
Complex Formation
TCN participates in the formation of charge-transfer complexes, a type of chemical complex which is significant in various chemical and biological processes. Studies have analyzed such complexes involving derivatives of TCN, providing insights into their molecular structure and behavior (Rodríguez, Vilches, Smith-Verdier, & García-Blanco, 1983).
Environmental Studies
Research on TCN has been crucial in environmental science, particularly in the study of polychlorinated naphthalenes (PCNs). For example, investigations on the degradation of chlorinated naphthalenes like TCN have been conducted to understand their behavior and transformation in environmental contexts (Liu et al., 2017).
Molecular Analysis and Spectroscopy
TCN is used in molecular spectroscopy to analyze molecular motions and interactions. Such studies can provide detailed insights into the properties of TCN and similar compounds, enhancing our understanding of their behavior at a molecular level (Donkerbroek, Veltkamp, Praat, Gooijer, Frei, & Velthorst, 1983).
Molecular Structure and Stability
Research involving TCN has also focused on its molecular structure and stability, providing fundamental knowledge in chemistry. Investigations into the molecular orientation by magnetic fields, using compounds like TCN, have yielded new insights into molecular structures (Shestakova, Makarkina, Smirnova, Shtern, & Chertkov, 2006).
Safety and Hazards
Propiedades
IUPAC Name |
1,2,4-trichloronaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJBOPVWPORBKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198453 | |
| Record name | 1,2,4-Trichloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50402-51-2 | |
| Record name | Naphthalene, 1,2,4-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050402512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Trichloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3(2H)-Benzofuranone, 2-[(4-methoxyphenyl)methylene]-](/img/structure/B3065483.png)


